Monochlorodisilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monochlorosilane (SiH₃Cl) is a chlorinated silicon compound primarily used in high-performance chemical applications, including semiconductor manufacturing and silicone polymer production. It is highly reactive, particularly with water, leading to vigorous reactions that can release hydrogen chloride (HCl) gas . Safety protocols emphasize using protective equipment (e.g., full-face masks, gloves) and avoiding exposure to moisture or open flames . Monochlorosilane’s handling requires stringent environmental controls to prevent leaks into soil or water systems .

Preparation Methods

Monochlorodisilane can be synthesized through several methods. One common method involves the reaction of silicon with chlorine gas at high temperatures. This process can be represented by the following equation:

2Si+3Cl2→Si2Cl6

Another method involves the reduction of silicon tetrachloride (SiCl4) with hydrogen gas in the presence of a catalyst. This reaction occurs at elevated temperatures and can be represented as:

2SiCl4+3H2→Si2Cl6+6HCl

Industrial production of chlorodisilane often involves the Müller-Rochow synthesis, which uses methyl chloride and silicon in the presence of a copper catalyst. This method produces various chlorosilanes, including chlorodisilane, as by-products .

Chemical Reactions Analysis

Monochlorodisilane undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

-

Hydrolysis: : this compound reacts with water to produce hydrogen chloride and silanols. This reaction is highly exothermic and must be controlled carefully:

Si2Cl6+6H2O→2Si(OH)4+6HCl

-

Reduction: : this compound can be reduced using lithium aluminium hydride (LiAlH4) to produce silane (SiH4) and other silicon hydrides:

Si2Cl6+3LiAlH4→2SiH4+3LiCl+3AlCl3

-

Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes:

Si2Cl6+6ROH→2Si(OR)4+6HCl

Scientific Research Applications

Monochlorodisilane has several applications in scientific research and industry:

-

Chemistry: : It is used as a precursor for the synthesis of various silicon-based compounds, including siloxanes and polysilanes . These compounds have applications in materials science and polymer chemistry.

-

Biology and Medicine: : While direct applications in biology and medicine are limited, chlorodisilane-derived compounds are used in the development of biocompatible materials and drug delivery systems.

-

Industry: : this compound is used in the production of high-purity silicon for the semiconductor industry. It is also used in the manufacturing of silicone polymers and resins .

Mechanism of Action

The mechanism of action of chlorodisil

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing monochlorodisilane in laboratory settings, and what factors influence yield and purity?

Methodological Answer: this compound (MCDS) is typically synthesized via gas-phase reactions involving chlorination of higher silanes or controlled decomposition of polysilanes. Key factors affecting yield and purity include:

- Precursor ratios : Stoichiometric control of silicon and chlorine precursors to avoid over-chlorination .

- Temperature and pressure : Optimal ranges (e.g., 300–500°C, low pressure) to minimize side reactions like polysilane formation.

- Inert atmosphere : Use of argon or nitrogen to prevent oxidation .

Characterization should include gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to verify purity. Detailed protocols must align with journal guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound in experimental setups?

Methodological Answer:

- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation of toxic vapors .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., butyl rubber), full-face shields, and flame-retardant lab coats .

- Emergency response : Immediate flushing with water for eye/skin contact (15+ minutes) and oxygen administration for inhalation exposure .

- Storage : Inert gas-purged containers, segregated from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize the deposition parameters of MCDS in cyclical epitaxial growth processes to enhance film quality?

Methodological Answer:

- Parameter screening : Use design of experiments (DOE) to test variables such as pulse duration (e.g., 10–60 sec for MCDS), etchant flow rates (e.g., HCl), and substrate temperature (500–800°C) .

- In situ monitoring : Spectroscopic ellipsometry or quartz crystal microbalance (QCM) to track film thickness and crystallinity in real time.

- Post-deposition analysis : Atomic force microscopy (AFM) for surface roughness and X-ray diffraction (XRD) for crystal structure validation.

Q. How should researchers address discrepancies in reported thermal stability data of MCDS across studies?

Methodological Answer:

- Contradiction analysis framework :

- Meta-analysis : Compare experimental conditions (e.g., heating rates, purity of MCDS samples) .

- Replicate studies : Control for variables like moisture content or trace catalysts that may accelerate decomposition .

- Computational validation : Density functional theory (DFT) to model decomposition pathways and identify critical stability thresholds .

Q. What advanced techniques are recommended for characterizing MCDS reaction intermediates in gas-phase processes?

Methodological Answer:

- Time-resolved spectroscopy : Tunable diode laser absorption spectroscopy (TDLAS) to detect transient species like silylenes (SiH₂).

- Cryogenic trapping : Coupled with nuclear magnetic resonance (NMR) to isolate and identify intermediates .

- Mass spectrometry imaging (MSI) : Spatial mapping of reaction zones to track intermediate formation kinetics .

Q. Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility of MCDS-based epitaxial growth experiments across different labs?

Methodological Answer:

- Standardized reporting : Follow guidelines (e.g., Beilstein Journal protocols) to document precursor purity, equipment calibration, and environmental conditions (humidity, O₂ levels) .

- Inter-lab validation : Share raw datasets (e.g., deposition rate vs. temperature curves) via open-access repositories.

Q. What statistical methods are suitable for analyzing variability in MCDS reaction yields?

Methodological Answer:

- Multivariate regression : To identify dominant factors (e.g., temperature > precursor ratio > pressure).

- Error propagation analysis : Quantify uncertainty from GC-MS measurements and flow controller precision .

Q. Safety and Material Compatibility

Q. What material compatibility issues arise when using MCDS with common reactor substrates (e.g., silicon carbide vs. quartz)?

Methodological Answer:

- Pre-testing : Expose substrates to MCDS under standard conditions (e.g., 600°C, 1 atm) and analyze via energy-dispersive X-ray spectroscopy (EDS) for SiCl₄ byproduct formation .

- Alternative materials : Consider alumina-coated reactors to reduce catalytic side reactions .

Q. Emerging Research Directions

Q. How can machine learning (ML) models improve the predictive design of MCDS-based deposition processes?

Methodological Answer:

Comparison with Similar Compounds

Dichloromethylsilane (CH₃SiHCl₂)

- Molecular Formula : CH₃SiHCl₂ (CAS 75-54-7) .

- Reactivity: Similar to monochlorosilane, it reacts exothermically with water, producing HCl. Its structure includes two chlorine atoms and one methyl group, increasing its stability compared to monochlorosilane.

- Applications : Used in silicone resin intermediates and as a precursor in organic synthesis.

- Hazards : Corrosive and flammable; requires ventilation and moisture-free storage .

Methyltrichlorosilane (CH₃SiCl₃)

- Molecular Formula : CH₃SiCl₃ (CAS 75-79-6) .

- Reactivity: Contains three chlorine atoms, making it more reactive toward nucleophiles than monochlorosilane. Reacts violently with water, releasing HCl.

- Applications : Key in producing water-repellent coatings and silicone rubbers.

- Hazards : Highly toxic upon inhalation; requires specialized containment systems .

Trichloro(chloromethyl)silane (Cl₃SiCH₂Cl)

- Molecular Formula : Cl₃SiCH₂Cl (CAS 1558-33-4) .

- Reactivity : The presence of four chlorine atoms and a chloromethyl group enhances its electrophilicity, leading to rapid hydrolysis.

- Applications : Specialized in synthesizing chlorinated silicones for high-temperature resins.

- Hazards : Severe skin and eye irritant; environmental protocols mandate spill containment .

Research Findings and Critical Analysis

- Reactivity Trends: The number of chlorine atoms inversely correlates with stability. Monochlorosilane (1 Cl) is less stable than trichloro derivatives, which require more rigorous handling .

- Industrial Use: Monochlorosilane’s role in electronics contrasts with methyltrichlorosilane’s dominance in waterproofing, reflecting functional group influence on application .

- Safety Protocols: Dichloromethylsilane and monochlorosilane share similar storage requirements, but trichloro derivatives demand advanced containment due to higher toxicity .

Properties

CAS No. |

14565-98-1 |

|---|---|

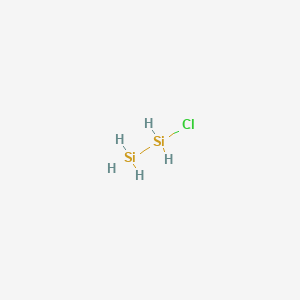

Molecular Formula |

ClH5Si2 |

Molecular Weight |

96.66 g/mol |

IUPAC Name |

chloro(silyl)silane |

InChI |

InChI=1S/ClH5Si2/c1-3-2/h3H2,2H3 |

InChI Key |

FXMNVBZEWMANSQ-UHFFFAOYSA-N |

Canonical SMILES |

[SiH3][SiH2]Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.